

# Technical Guide: Mass Spectrometry of Methyl 2-(4-bromophenoxy)acetate

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## Compound of Interest

Compound Name: Methyl 2-(4-bromophenoxy)acetate  
CAS No.: 4841-23-0  
Cat. No.: B3022657

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## Executive Summary & Compound Profile

Target Analyte: **Methyl 2-(4-bromophenoxy)acetate** CAS: 4841-23-0 Formula: C

H

BrO

Molecular Weight: 245.07 g/mol (Average)[1]

This guide provides a rigorous protocol for the identification and structural validation of **Methyl 2-(4-bromophenoxy)acetate** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The presence of the bromine atom introduces a unique isotopic signature that serves as a primary validation checkpoint.

## Physicochemical Data Table

Property	Value	Relevance to MS
Monoisotopic Mass	243.97 (for Br)	Base for Molecular Ion ( )
Boiling Point	~300 °C (Predicted)	Requires high-temp GC column (e.g., 300°C limit)
LogP	~2.5	Suitable for non-polar columns (DB-5, HP-5)
Isotopic Signature	Br : Br ≈ 1:1	Critical ID Checkpoint

## Mass Spectrometry Theory & Fragmentation Mechanics

### The Bromine Isotope Effect

The most distinct feature of this spectrum is the isotopic doublet. Unlike chlorinated compounds (3:1 ratio), brominated compounds exhibit a near 1:1 intensity ratio between the

and

peaks due to the natural abundance of

Br (50.69%) and

Br (49.31%).

**Diagnostic Rule:** If the molecular ion cluster does not show two peaks of equal height separated by 2 m/z units, the analyte is not monobrominated.

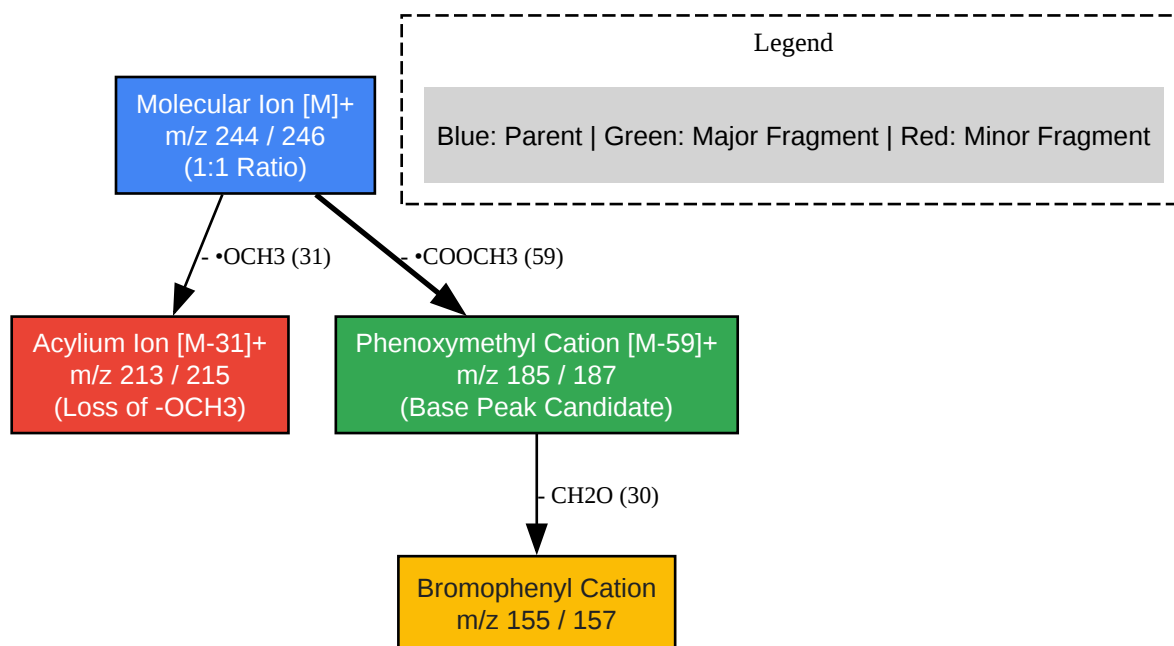
### Fragmentation Pathway Analysis

Under 70 eV Electron Ionization, the molecule undergoes predictable cleavage. The stability of the phenoxy cation drives the fragmentation.

- Molecular Ion ( ): m/z 244 and 246.
- -Cleavage (Loss of Methoxy): Cleavage of the ester bond releases (31 Da), yielding the acylium ion .
- McLafferty-like Rearrangement / Ester Cleavage: Loss of the carbomethoxy group ( , 59 Da) is the dominant pathway, generating the stable 4-bromophenoxymethyl cation (m/z 185/187).
- Ether Cleavage: Further fragmentation breaks the ether linkage, yielding the 4-bromophenol radical cation (m/z 172/174) or the 4-bromophenyl cation (m/z 155/157).

## Visualization: Fragmentation Logic

The following diagram details the mechanistic breakdown of the parent molecule.



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Figure 1: Predicted fragmentation pathway for **Methyl 2-(4-bromophenoxy)acetate** under 70 eV EI conditions.

## Experimental Protocol (GC-MS)[3]

Objective: Achieve chromatographic resolution and unambiguous spectral identification.

### A. Sample Preparation[4][5][6]

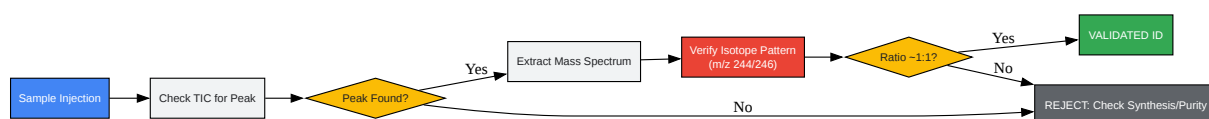
- Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
- Concentration: 100 µg/mL (100 ppm).
- Derivatization: None required (Methyl ester is already volatile).

### B. Instrument Parameters (Agilent 5977 / Thermo ISQ or equivalent)

Parameter	Setting	Rationale
Inlet Temp	250 °C	Ensures rapid volatilization without thermal degradation.
Injection Mode	Split (10:1)	Prevents column overload and improves peak shape.
Column	DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)	Standard non-polar phase for aromatics.
Carrier Gas	Helium @ 1.0 mL/min	Constant flow for reproducible retention times.
Oven Program	60°C (1 min) → 20°C/min → 300°C (3 min)	Rapid ramp elutes the ester (~245 MW) efficiently.
Transfer Line	280 °C	Prevents condensation between GC and MS.
Ion Source	230 °C (EI, 70 eV)	Standard ionization energy for library matching.
Scan Range	m/z 40 – 350	Covers fragments and molecular ion; excludes air/water.

## C. Self-Validating Workflow Diagram

This workflow ensures data integrity by incorporating "Go/No-Go" decision gates.



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Figure 2: Step-by-step validation logic for confirming analyte identity.

## Data Interpretation & Quality Control

### Key Spectral Features

When analyzing the data, cross-reference your spectrum against these specific checkpoints:

- **Molecular Ion Cluster:** Look for  $m/z$  244 and 246. They must be of approximately equal intensity.
- **Base Peak Region:** Expect a dominant peak at  $m/z$  185/187 (corresponding to the fragment). This is the "fingerprint" of the phenoxyacetate backbone losing the ester tail.
- **Low Mass Fragments:**
  - $m/z$  59:  
(Confirming the methyl ester moiety).
  - $m/z$  77:  
(Phenyl ring degradation, usually low abundance in brominated systems).
  - $m/z$  155/157:  
(Bromophenyl cation).

### Common Artifacts & Troubleshooting

- **Ghost Peak at  $m/z$  149:** Common phthalate contaminant from vial septa or solvents. Ignore if present.
- **Tailing Peak Shape:** Indicates active sites in the inlet liner. Solution: Replace liner with a deactivated split liner containing glass wool.
- **Missing Molecular Ion:** If  $m/z$  244/246 is absent but fragments match, the source temperature may be too high (thermal degradation). Lower source temp to 200°C.

### References

- National Institute of Standards and Technology (NIST). Mass Spectra of Phenoxy Acid Esters. NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- PubChem. **Methyl 2-(4-bromophenoxy)acetate** (CID 700580). National Library of Medicine. [\[Link\]](#)
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Tsukioka, T., et al. (1986). Determination of phenoxy acid herbicides in water by GC-MS. [\[2\]](#) The Analyst. (Context for phenoxy ester analysis). [\[Link\]](#)

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## Sources

- [1. Methyl \(4-bromophenoxy\)acetate 95% | CAS: 4841-23-0 | AChemBlock \[achemblock.com\]](#)
- [2. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzoylation using a polymer-bound phase-transfer catalyst - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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